molecular formula C13H15N5O3 B4150617 7-[2-(Furan-2-ylmethylamino)ethyl]-3-methylpurine-2,6-dione

7-[2-(Furan-2-ylmethylamino)ethyl]-3-methylpurine-2,6-dione

Cat. No.: B4150617
M. Wt: 289.29 g/mol
InChI Key: IQTQODLQTGCLFH-UHFFFAOYSA-N
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Description

7-[2-(Furan-2-ylmethylamino)ethyl]-3-methylpurine-2,6-dione: is a compound with the molecular formula C13H15N5O3 It belongs to the class of purine derivatives and is characterized by the presence of a furan ring attached to an aminoethyl group, which is further connected to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(Furan-2-ylmethylamino)ethyl]-3-methylpurine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-furylmethylamine and 3-methylxanthine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction rates.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

7-[2-(Furan-2-ylmethylamino)ethyl]-3-methylpurine-2,6-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aminoethyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions conducted under mild to moderate temperatures.

Major Products

Scientific Research Applications

7-[2-(Furan-2-ylmethylamino)ethyl]-3-methylpurine-2,6-dione: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-[2-(Furan-2-ylmethylamino)ethyl]-3-methylpurine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

7-[2-(Furan-2-ylmethylamino)ethyl]-3-methylpurine-2,6-dione: can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

7-[2-(furan-2-ylmethylamino)ethyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-17-11-10(12(19)16-13(17)20)18(8-15-11)5-4-14-7-9-3-2-6-21-9/h2-3,6,8,14H,4-5,7H2,1H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTQODLQTGCLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CCNCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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